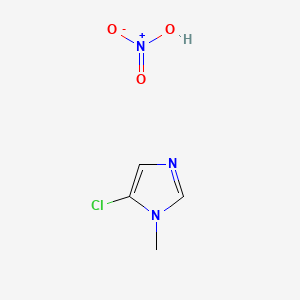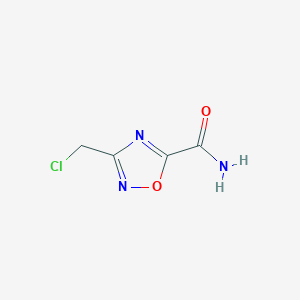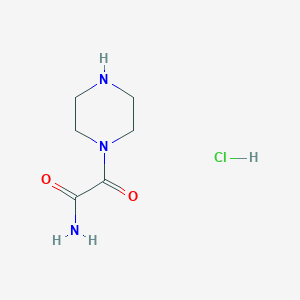![molecular formula C11H22Cl2N2O B1451060 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1185304-40-8](/img/structure/B1451060.png)
3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Übersicht
Beschreibung
3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride (3-MBOA-dihydrochloride) is an organic compound belonging to the class of azabicycloalkanes. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 126 °C. 3-MBOA-dihydrochloride is an important molecule in the field of organic chemistry due to its unique structure and properties. It is a versatile building block for the synthesis of various compounds and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Dual Phosphatidylinositol-3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition
A derivative of 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane, specifically 3-oxa-8-azabicyclo[3.2.1]octane, was utilized in creating PKI-179, an orally efficacious dual PI3K/mTOR inhibitor. This compound demonstrated significant in vitro activity and in vivo efficacy, providing insights into the potential therapeutic applications of such structures in cancer treatment and other diseases involving PI3K/mTOR pathways (Venkatesan et al., 2010).
Synthesis of Novel Heteroaryl-Annulated Bicyclic Morpholines
The synthesis of novel bicyclic morpholinethiones, including 8-oxa-3-azabicyclo[3.2.1]octane-2-thione, was achieved. These compounds are of interest due to their potential as physiologically active compounds, highlighting the versatility of 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane derivatives in the development of new therapeutic agents (Walker et al., 2011).
Development of Bicyclic Morpholine Surrogates
Research has been conducted on 3-oxa-7-azabicyclo[3.3.0]octanes, analogues of 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane, as bicyclic morpholine surrogates. These compounds were synthesized on a multigram scale, demonstrating the potential for large-scale applications in various fields, including drug discovery and material science (Sokolenko et al., 2017).
Conformationally Constrained Bridged Amino Acids
The synthesis of bridged amino acids containing both morpholine and pyrrolidine motifs, such as 3-oxa-8-azabicyclo[3.2.1]octane-5-carboxylic acid, was achieved. These novel scaffolds offer rigid three-dimensional conformation and are used in drug discovery to optimize physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016).
Synthesis of Advanced Analogues of Morpholine/Piperazine
Research on di- and trihetera[3.3.n]propellanes as advanced morpholine and piperazine analogues includes the development of structures like 3-oxa-7-azabicyclo[3.3.0]octane. These compounds provide distinct spatial positions of heteroatoms, potentially offering new avenues for drug development (Sokolenko et al., 2019).
Eigenschaften
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-2-10-8-11(7-9(1)12-10)13-3-5-14-6-4-13;;/h9-12H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINADKDCDIORJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)



![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)

